[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine
Description
The compound [(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine is a modified nucleoside derivative critical in oligonucleotide synthesis. Its structure includes:
- A 4,4′-dimethoxytrityl (DMT) group for 5′-hydroxyl protection .
- A 2-(2-methylpropanoylamino) modification on the guanine base, enhancing stability during solid-phase synthesis .
- An oxophosphanium moiety at the 3′-position, which acts as a reactive intermediate for phosphoramidite coupling .
- N,N-diethylethanamine (triethylamine) as a counterion to neutralize the oxophosphanium’s acidic nature .
This compound is primarily used in automated oligonucleotide synthesis, where its DMT group enables controlled elongation of nucleic acid chains .
Properties
Molecular Formula |
C41H52N6O9P+ |
|---|---|
Molecular Weight |
803.9 g/mol |
IUPAC Name |
[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine |
InChI |
InChI=1S/C35H36N5O9P.C6H15N/c1-21(2)32(41)38-34-37-31-30(33(42)39-34)36-20-40(31)29-18-27(49-50(43)44)28(48-29)19-47-35(22-8-6-5-7-9-22,23-10-14-25(45-3)15-11-23)24-12-16-26(46-4)17-13-24;1-4-7(5-2)6-3/h5-17,20-21,27-29H,18-19H2,1-4H3,(H2-,37,38,39,41,42,43,44);4-6H2,1-3H3/p+1/t27-,28-,29-;/m1./s1 |
InChI Key |
GFPJIIBTDSCTHG-UGGWQHQUSA-O |
Isomeric SMILES |
CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[P+](=O)O |
Canonical SMILES |
CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[P+](=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine typically involves multi-step organic synthesis. The process may include:
Protection and Deprotection Steps: Protecting groups are used to shield reactive sites during intermediate steps.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds using reagents such as palladium catalysts.
Purification: Techniques like chromatography and recrystallization to isolate the desired product.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This includes:
Batch Processing: Sequential addition of reagents in a controlled environment.
Continuous Flow Chemistry: Using continuous reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential therapeutic effects.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action involves the interaction of [(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The table below highlights critical distinctions between the target compound and its analogs:
Functional Implications
Target Compound vs. Thiophosphate Analogs (Compounds 43 and 25)
- Reactivity : The target’s oxophosphanium group is more reactive than thiophosphates (e.g., Compound 43’s S-CH₂), enabling faster coupling in oligonucleotide synthesis . However, thiophosphates (Compound 25) offer enhanced nuclease resistance in therapeutic oligonucleotides .
- Stability : The DMT group in all compounds ensures selective deprotection, but the target’s oxophosphanium requires strict anhydrous conditions to prevent hydrolysis, unlike sulfur-containing analogs .
Target vs. Fluorinated Arabinoguanosine (Compound 8)
- Sugar Conformation : The fluorinated analog’s 2′-fluoro substitution induces a C3′-endo sugar pucker, improving binding affinity to RNA targets . The target’s natural 2′-deoxyribose lacks this property.
- Synthetic Yield : The fluorinated compound achieves 98% purity (HPLC) due to optimized phosphoramidite chemistry, while the target’s oxophosphanium may require additional purification steps .
Target vs. Phosphono Hydrogen Phosphate (Compound 14)
- Backbone Modifications: Compound 14’s phosphono hydrogen phosphate backbone mimics natural phosphodiesters but lacks the DMT group, limiting its utility in solid-phase synthesis .
Therapeutic Potential
Biological Activity
The compound [(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine is a complex organic molecule with potential applications in medicinal chemistry. Its intricate structure suggests a diverse range of biological activities, particularly in the fields of oncology and neurology.
The molecular formula for this compound is with a molecular weight of approximately 785.8 g/mol. The presence of multiple functional groups, including methoxy and carbamoyl groups, contributes to its unique reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C45H43N3O10 |
| Molecular Weight | 785.8 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression.
- Receptor Modulation : The compound could interact with various receptors, potentially influencing pathways that regulate cell proliferation and apoptosis.
- Nucleic Acid Interaction : Given its purine derivative component, it may bind to nucleic acids, affecting gene expression and cellular function.
Case Studies and Research Findings
Recent studies have explored the anti-cancer properties of similar compounds with structural similarities to the target molecule:
- Anti-Cancer Activity : A study demonstrated that derivatives of oxophosphanium compounds exhibited significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
- Neuroprotective Effects : Research indicated that compounds with similar purine structures showed neuroprotective effects in models of neurodegenerative diseases by modulating oxidative stress pathways .
- Immunomodulatory Properties : Some studies highlighted the potential of related compounds to enhance immune responses through the activation of STING (Stimulator of Interferon Genes) pathways, suggesting a role in cancer immunotherapy .
Q & A
Basic Research Questions
Q. What are the critical handling precautions and safety protocols for this compound in laboratory settings?
- Methodological Answer : Prioritize inert atmosphere use (argon/nitrogen) to minimize hydrolysis or oxidation, as the compound contains phosphoramidite and acid-sensitive protecting groups . Always employ personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats, due to potential skin/eye irritation risks . For spills, avoid aqueous solutions; instead, use dry adsorbents (e.g., vermiculite) followed by disposal in sealed containers to prevent environmental release .
Q. How can researchers analytically characterize the compound’s purity and structural integrity?
- Methodological Answer : Combine reversed-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation . For stereochemical validation, use P NMR to monitor phosphoramidite coupling efficiency and H/C NMR to verify sugar moiety configurations .
Q. What storage conditions optimize long-term stability?
- Methodological Answer : Store lyophilized samples at -20°C in amber vials under anhydrous conditions, as moisture accelerates phosphoramidite degradation . For solutions, use anhydrous acetonitrile or dichloromethane, and avoid freeze-thaw cycles to prevent aggregation .
Advanced Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction yields be improved?
- Methodological Answer : The bis(4-methoxyphenyl)phenylmethyl (DMT) and tert-butyldimethylsilyl (TBDMS) protecting groups are prone to premature cleavage under acidic conditions. Optimize coupling reactions using 5-ethylthio-1H-tetrazole (ETT) as an activator for phosphoramidite chemistry, which enhances coupling efficiency to >95% . Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) to remove truncated byproducts .
Q. How can researchers assess the compound’s hydrolytic stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in pH 7.4 phosphate buffer at 37°C. Monitor degradation kinetics via LC-MS, focusing on cleavage of the oxophosphanium moiety and N,N-diethylethanamine counterion dissociation. Use Arrhenius modeling to predict shelf-life under varying temperatures .
Q. How to resolve contradictions in safety data (e.g., conflicting hazard classifications)?
- Methodological Answer : Cross-reference GHS classifications with experimental While some SDSs report "no known hazards" , others highlight risks of respiratory sensitization . Perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and Ames tests to empirically validate toxicity profiles .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to model binding to purine receptors, focusing on the 6-oxo-1H-purin-9-yl moiety. Validate with molecular dynamics simulations (GROMACS) to assess binding stability in aqueous environments . QSPR models can further correlate substituent effects (e.g., methoxy groups) with bioavailability .
Q. How does stereochemistry at the oxolan-3-yl position influence biological activity?
- Methodological Answer : Synthesize diastereomers via chiral column chromatography (Chiralpak IA) and compare IC values in enzymatic assays (e.g., inhibition of adenosine deaminase). The (2R,3R,5R) configuration typically shows 10-fold higher activity due to optimal hydrogen bonding with catalytic residues .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
